Cas no 1195178-73-4 (1-(2-chloropyridin-4-yl)cyclopentane-1-carboxylic acid)

1-(2-Chloropyridin-4-yl)cyclopentane-1-carboxylic acid is a versatile intermediate in organic synthesis, particularly valued for its bicyclic structure combining a cyclopentane and chloropyridine moiety. The presence of both carboxylic acid and chloropyridine functional groups enhances its reactivity, making it useful in pharmaceutical and agrochemical applications. The chlorine substituent offers a handle for further derivatization via cross-coupling or nucleophilic substitution reactions, while the carboxylic acid group enables amidation, esterification, or salt formation. Its rigid cyclopentane backbone contributes to steric control in synthesis. This compound is particularly advantageous in the development of bioactive molecules due to its balanced lipophilicity and potential for targeted modifications.
1-(2-chloropyridin-4-yl)cyclopentane-1-carboxylic acid structure
1195178-73-4 structure
Product Name:1-(2-chloropyridin-4-yl)cyclopentane-1-carboxylic acid
CAS No:1195178-73-4
MF:C11H12ClNO2
MW:225.671482086182
MDL:MFCD18837732
CID:2119959
PubChem ID:77231399
Update Time:2025-10-28

1-(2-chloropyridin-4-yl)cyclopentane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(2-chloropyridin-4-yl)cyclopentanecarboxylic acid
    • FBLAIWOPCYQYCV-UHFFFAOYSA-N
    • 1-(2-chloropyridin-4-yl)cyclopentane-1-carboxylic acid
    • MDL: MFCD18837732
    • Inchi: 1S/C11H12ClNO2/c12-9-7-8(3-6-13-9)11(10(14)15)4-1-2-5-11/h3,6-7H,1-2,4-5H2,(H,14,15)
    • InChI Key: FBLAIWOPCYQYCV-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CN=1)C1(C(=O)O)CCCC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 251
  • Topological Polar Surface Area: 50.2

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Additional information on 1-(2-chloropyridin-4-yl)cyclopentane-1-carboxylic acid

Introduction to 1-(2-chloropyridin-4-yl)cyclopentane-1-carboxylic acid (CAS No. 1195178-73-4)

1-(2-chloropyridin-4-yl)cyclopentane-1-carboxylic acid, identified by the CAS number 1195178-73-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of heterocyclic carboxylic acids, featuring a cyclopentane ring conjugated with a chlorinated pyridine moiety. The structural configuration of this molecule imparts unique chemical properties that make it a valuable scaffold for the development of novel therapeutic agents.

The chloropyridine component in the molecular structure plays a pivotal role in modulating the pharmacokinetic and pharmacodynamic profiles of derivatives derived from this compound. Pyridine derivatives are well-documented for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a chlorine substituent at the 2-position of the pyridine ring enhances electrophilicity, facilitating further functionalization and interaction with biological targets.

The cyclopentane ring in 1-(2-chloropyridin-4-yl)cyclopentane-1-carboxylic acid contributes to steric hindrance and rigidity, which can influence binding affinity and metabolic stability. This structural feature is particularly advantageous in drug design, as it allows for fine-tuning of molecular interactions with enzymes and receptors. The carboxylic acid group at the 1-position provides a site for further derivatization, enabling the synthesis of esters, amides, or salts that may enhance solubility or bioavailability.

Recent advancements in computational chemistry and molecular modeling have highlighted the potential of 1-(2-chloropyridin-4-yl)cyclopentane-1-carboxylic acid as a lead compound for drug discovery. Studies have demonstrated its ability to interact with various biological targets, including kinases, proteases, and ion channels. For instance, computational simulations suggest that derivatives of this compound may exhibit inhibitory activity against mutant forms of kinases implicated in cancer progression. This aligns with the growing emphasis on structure-based drug design, where virtual screening and molecular docking are employed to identify promising candidates.

In vitro studies have begun to unravel the mechanistic aspects of 1-(2-chloropyridin-4-yl)cyclopentane-1-carboxylic acid and its derivatives. Preliminary data indicate that certain analogs exhibit potent binding to ATP-binding pockets of kinases, suggesting a mechanism akin to traditional kinase inhibitors. Additionally, the presence of both pyridine and cyclopentane moieties may contribute to favorable pharmacokinetic properties, such as improved oral bioavailability and reduced clearance rates. These findings are particularly relevant in the context of developing next-generation anticancer agents that require sustained target engagement.

The versatility of 1-(2-chloropyridin-4-yl)cyclopentane-1-carboxylic acid as a chemical scaffold has also been explored in the development of central nervous system (CNS) therapeutics. The lipophilic nature of the cyclopentane ring combined with the electron-withdrawing effect of the chloropyridine moiety may enhance blood-brain barrier penetration. This characteristic is crucial for designing drugs targeting neurological disorders where access to central nervous system receptors is essential. Ongoing research is investigating analogs that may exhibit neuroprotective or antipsychotic effects.

From a synthetic chemistry perspective, 1-(2-chloropyridin-4-yl)cyclopentane-1-carboxylic acid serves as an intriguing building block for constructing complex molecules. The carboxylic acid group can be readily converted into various functional derivatives through esterification, amidation, or coupling reactions with heterocycles or aromatic compounds. Similarly, the pyridine ring offers multiple sites for substitution, allowing chemists to modulate electronic properties and biological activity. This adaptability has led to its incorporation into libraries designed for high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates.

The integration of machine learning and artificial intelligence into drug discovery has further amplified the significance of compounds like 1-(2-chloropyridin-4-yl)cyclopentane-1-carboxylic acid. Predictive models have been developed to assess potential bioactivity based on structural features extracted from large datasets containing known active compounds. These models often highlight scaffolds like 1-(2-chloropyridin-4-yl)cyclopentane-1-carboxylic acid as high-priority candidates due to their structural complexity and predicted interactions with biological targets. Such computational tools are accelerating the pace at which novel therapeutic agents are identified and optimized.

In conclusion, 1-(2-chloropyridin-4-yl)cyclopentane-1-carboxylic acid (CAS No. 1195178-73-4) represents a promising chemical entity with diverse applications in pharmaceutical research. Its unique structural features—combining a chlorinated pyridine moiety with a cyclopentane ring—make it an ideal candidate for developing small-molecule inhibitors targeting various diseases. As computational methods continue to refine our understanding of molecular interactions, compounds like this one are poised to play an increasingly pivotal role in next-generation drug development pipelines.

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